3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid
Description
Historical Development in Triazole Chemistry Research
The discovery of 1,2,4-triazoles dates to the late 19th century, with the Einhorn–Brunner reaction (1898) and Pellizzari reaction (1911) enabling systematic synthesis of triazole cores. Nitro-functionalized triazoles emerged later, driven by their utility in explosives and pharmaceuticals. 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanoic acid was first documented in PubChem in 2007, reflecting modern efforts to diversify triazole architectures. Early research prioritized unsubstituted triazoles, but the introduction of nitro groups and carboxylic acid side chains marked a shift toward multifunctional derivatives with tailored physicochemical properties.
Significance in Heterocyclic Compound Research
The compound’s significance lies in its dual functionalization:
- Triazole Core : The 1,2,4-triazole ring provides aromatic stability, a strong dipole moment (∼5.0 D), and three nitrogen atoms capable of hydrogen bonding and metal coordination.
- Nitro Group : The electron-withdrawing nitro substituent increases ring electrophilicity, facilitating nucleophilic substitutions and enhancing thermal stability.
- Propanoic Acid Chain : Introduces a carboxylic acid group (−COOH) that improves aqueous solubility (predicted logP: −0.82) and enables conjugation with biomolecules or polymers.
Table 1: Comparative Properties of Select Triazole Derivatives
Relationship to Other Nitro-Triazole Derivatives
Structurally analogous nitro-triazoles include:
- TSAO Derivatives : Anti-HIV agents featuring a 1,2,4-triazole-3-carboxamide scaffold.
- Cefatrizine : A β-lactam antibiotic with a triazole-thione group.
- Anti-Trypanosoma Agents : Recent nitro-triazole derivatives exhibit IC₅₀ values ≤0.39 µM against Trypanosoma cruzi, surpassing benznidazole.
Unlike these compounds, 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid lacks a thiol or amide group but offers a carboxylic acid for covalent linkage—a critical feature for prodrug development or polymer grafting.
Current Research Trends and Scientific Interest
Recent studies focus on:
- Medicinal Chemistry : Nitro-triazoles are evaluated as antiparasitic agents due to their nitroreductase-activated cytotoxicity. For example, derivative 8 (1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol) shows 4-fold greater potency than benznidazole.
- Energetic Materials : Nitro-triazoles contribute to high-density explosives; their nitrogen content (30.1% for C₅H₆N₄O₄) and thermal stability (decomposition >200°C) make them safer alternatives to traditional nitroaromatics.
- Coordination Chemistry : The triazole nitrogen atoms and carboxylic acid group enable complexation with transition metals, yielding catalysts or magnetic materials.
Table 2: Emerging Applications of Nitro-Triazole Derivatives
Properties
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c10-4(11)1-2-8-3-6-5(7-8)9(12)13/h3H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPKIOXVIYZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method includes the use of 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components. In the context of energetic materials, the compound’s high nitrogen content and stability contribute to its performance as a propellant or explosive.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, highlighting substituent variations and their implications:
Key Observations :
- Electron-withdrawing vs. donating groups: The nitro group enhances acidity and polarity compared to bromo (electrophilic) or amino (electron-donating) substituents. This may influence solubility and interaction with biological targets .
- Biological activity : Sulfanylidene and phenyl derivatives () exhibit antimicrobial properties, suggesting that sulfur and aromatic groups contribute to activity against pathogens like E. coli and S. aureus .
Physicochemical Properties
- Bromo analogue: Not explicitly reported, but similar compounds (e.g., 3a in ) melt at 183–184°C. Sulfanylidene derivatives: Higher melting points (~183–184°C) due to hydrogen bonding via sulfur .
- Solubility : The nitro group increases water solubility compared to bromo or alkylated derivatives, though this may vary with pH due to the carboxylic acid moiety.
Stability and Reactivity
- This contrasts with bromo analogues, which are more inert but susceptible to nucleophilic substitution .
- Carboxylic acid reactivity : Esterification (e.g., methyl ester in ) or amidation () can modulate bioavailability and metabolic clearance.
Biological Activity
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS No. 159209-58-2) is an organic compound characterized by its unique structural features, including a triazole ring and a nitro group. This compound has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid is , with a molecular weight of approximately 186.127 g/mol. The presence of the nitro group significantly influences its chemical reactivity and biological interactions.
Enzyme Inhibition
Research indicates that 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid exhibits significant inhibitory activity against various enzymes. Its mechanism of action typically involves competitive inhibition, where the compound binds to the active site of enzymes, thereby preventing substrate access.
Table 1: Enzyme Inhibition Studies
Structure-Activity Relationships
The biological activity of triazole derivatives often depends on their structural features. The presence of the nitro group in 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid enhances its reactivity and potential interactions with biological targets compared to other triazole derivatives.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(1H-1,2,4-triazol-1-yl)propanoic acid | Triazole ring without nitro substitution | Lacks enhanced reactivity |
| 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid | Amino substitution on triazole ring | Different biological activity profile |
| Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoate | Nitro group and ester moiety | Broader range of chemical modifications possible |
Therapeutic Applications
Studies have highlighted the potential use of triazole derivatives in treating various diseases due to their ability to inhibit specific enzymes involved in disease pathways. For instance, compounds similar to 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid have been investigated for their anticancer properties and as potential treatments for bacterial infections.
Synthesis and Optimization
The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid can be achieved through several methods that require precise control over reaction conditions to optimize yield and purity. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from nitro-substituted triazole precursors. A common approach includes coupling the triazole core with a propanoic acid derivative via nucleophilic substitution or click chemistry. For example, analogous syntheses of triazole-propanoic acid derivatives (e.g., 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) involve functionalizing the triazole ring with a carboxylic acid group under controlled conditions . Characterization of intermediates using NMR and IR spectroscopy is critical to confirm regioselectivity and avoid side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : To verify the nitro-triazole moiety and propanoic acid backbone .
- HPLC : For purity assessment (≥95% recommended for research use) .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Elemental Analysis : To validate elemental composition, especially given the nitro group’s potential hygroscopicity .
Q. What stability considerations are essential for handling this compound in experimental settings?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC and UV-Vis spectroscopy. Store the compound in anhydrous conditions at -20°C to prevent nitro group reduction or hydrolysis, as observed in structurally related triazole derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as demonstrated in the ICReDD framework . Use machine learning to predict optimal solvent systems and catalysts, reducing trial-and-error experimentation. For instance, reaction path searches can identify energy barriers for nitro-group retention during coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data for nitro-triazole derivatives?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial studies, IC50 for cytotoxicity). Control variables such as solvent polarity (DMSO vs. aqueous buffers) and cell line specificity. Statistical tools like ANOVA can isolate confounding factors, as highlighted in chemical reaction design studies . Reference structurally similar compounds (e.g., 3-[(5Z)-5-...thiazolidin-3-yl]propanoic acid) to contextualize bioactivity trends .
Q. How can regioselective functionalization of the triazole ring be achieved for derivative synthesis?
- Methodological Answer : Employ directing groups (e.g., bromo or methyl substituents) to control nitration or alkylation sites, as seen in the synthesis of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid . Catalytic methods, such as palladium-mediated cross-coupling, may enhance selectivity for advanced applications like peptide conjugation .
Q. What experimental designs are effective for studying degradation pathways under physiological conditions?
- Methodological Answer : Use a factorial design (e.g., 2k designs) to test variables like pH, temperature, and oxidizing agents. Monitor degradation products via LC-MS and compare with computational predictions (e.g., in silico metabolite identification). This approach aligns with stability studies for nitroaromatic compounds .
Data Analysis and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in reaction yields?
- Methodological Answer : Re-evaluate computational models for overlooked intermediates (e.g., solvent adducts or protonation states). Validate with in situ spectroscopic techniques (e.g., FT-IR monitoring) to capture transient species. Iterative refinement of parameters, such as dielectric constants in DFT calculations, can improve alignment with empirical data .
Q. What role does statistical analysis play in optimizing purification protocols for this compound?
- Methodological Answer : Apply response surface methodology (RSM) to maximize yield and purity during recrystallization or column chromatography. Variables like solvent ratios, temperature gradients, and flow rates can be systematically tested, as recommended in chemical engineering design frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
